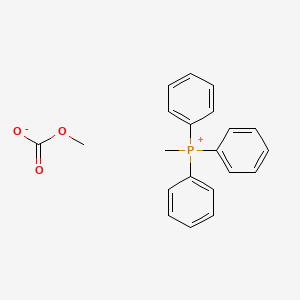

Methyltriphenylphosphonium methylcarbonate

Description

General Background and Significance of Quaternary Phosphonium (B103445) Salts in Chemical Synthesis and Catalysis

Quaternary phosphonium salts (QPS) are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. wikipedia.orgchemeurope.com These salts are pivotal in various domains of chemical synthesis and catalysis. Their utility stems from their stability, solubility in organic solvents, and their role as precursors to highly reactive intermediates. chemeurope.commasterorganicchemistry.com

In organic synthesis, QPS are most famously known as the precursors to phosphorus ylides, the key reagents in the Wittig reaction, a fundamental method for creating carbon-carbon double bonds from carbonyl compounds. masterorganicchemistry.comunive.it This reaction is a cornerstone of synthetic organic chemistry, valued for its reliability and the precise control it offers over the location of the newly formed double bond. masterorganicchemistry.comlibretexts.org Beyond the Wittig reaction, QPS serve as phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic layer). unive.itrsc.org They are also employed as organocatalysts and find use in the synthesis of ionic liquids and materials with specific electronic or biological properties. unive.itrsc.org

Distinctive Features and Research Importance of Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205) as a Specific Quaternary Phosphonium Salt

Methyltriphenylphosphonium methylcarbonate, with the chemical formula [Ph₃PCH₃][CH₃OCO₂], stands out within the broader class of QPS due to a unique combination of features that align with the principles of green chemistry. wikipedia.org Its primary research importance lies in its function as an "all-in-one" or "base-free" Wittig vinylation reagent. wikipedia.orgnih.gov

Unlike traditional Wittig protocols that require the pre-formation of a phosphonium salt (often a halide) followed by deprotonation with a strong, hazardous base like n-butyllithium, this compound integrates the base into its structure. wikipedia.orgnih.gov The methylcarbonate anion ([CH₃OCO₂]⁻) is sufficiently basic to deprotonate the methyltriphenylphosphonium cation upon heating, generating the reactive ylide in situ. This eliminates the need for an external strong base and avoids the production of halide salt byproducts, making the process more atom-economical and environmentally benign. wikipedia.org

This unique reactivity is attributed to the compound's nature as a "latent ylide." wikipedia.org X-ray diffraction (XRD) studies have revealed a particularly short distance between the methylcarbonate anion and the phosphonium cation, which facilitates the proton transfer necessary to form the ylide upon thermal activation. wikipedia.org This intrinsic mechanism simplifies the reaction procedure to simply mixing the reagent with an aldehyde or ketone and heating. wikipedia.orgnih.gov

Historical Trajectory and Evolution of Research on Phosphonium-Based Reagents and Catalysts

The journey of phosphonium-based reagents is intrinsically linked to the development of modern organic synthesis. An early milestone was the reaction of a phosphorus ylide with a carbonyl compound reported by Staudinger and coworkers in 1919. However, it was the seminal work of Georg Wittig and his students in the early 1950s that generalized the reaction and brought it to the forefront of synthetic chemistry. wikipedia.orgnumberanalytics.com This discovery, which earned Wittig the Nobel Prize in Chemistry in 1979, transformed alkene synthesis. masterorganicchemistry.com

The traditional preparation of Wittig reagents involved the quaternization of a tertiary phosphine (B1218219), like triphenylphosphine (B44618), with an alkyl halide to form a stable phosphonium salt. chemeurope.comlibretexts.org This salt was then treated with a strong base to generate the reactive ylide. nih.gov For decades, this remained the standard approach.

The evolution of this chemistry has been driven by the need to overcome certain limitations, such as the use of hazardous reagents and the generation of stoichiometric amounts of triphenylphosphine oxide waste, which can complicate product purification. delval.edu This led to the development of variations like the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters and often provides better E-selectivity for alkene products. The pursuit of "green chemistry" principles in recent decades has spurred significant innovation, focusing on developing catalytic versions of the Wittig reaction and creating reagents that are inherently less wasteful and hazardous. numberanalytics.comdelval.edu The development of this compound is a direct result of this evolutionary trend, offering a base-free, halide-free, and operationally simple alternative to classical methods. wikipedia.org

Current Research Landscape and Emerging Trends in the Chemistry of this compound

The current research landscape for this compound and similar reagents is heavily influenced by the drive for sustainable and efficient chemical processes. Research focuses on expanding the scope and utility of these green Wittig reagents.

A significant trend is the development of catalytic, base-free Wittig reactions. rsc.orgnumberanalytics.comnih.gov While this compound is used stoichiometrically, it serves as a benchmark and inspiration for true catalytic systems where the phosphine is regenerated and reused. These catalytic cycles often involve P(III)/P(V) redox cycling and aim to minimize the phosphine oxide byproduct that has long been a drawback of the Wittig reaction. numberanalytics.com

Researchers are also exploring the substrate scope of base-free reagents, testing their efficiency with a wider variety of aldehydes and ketones, particularly those sensitive to strong bases where classical Wittig conditions fail. nih.gov The use of alternative, environmentally friendly solvents or even solvent-free conditions for these reactions is another active area of investigation. researchgate.net Furthermore, the unique mechanism of the methylcarbonate salt, acting as a latent ylide, prompts computational and mechanistic studies to better understand the anion-cation interactions and design even more efficient reagents for the future. unive.it

Scope and Objectives of Comprehensive Research on this compound

Comprehensive research on this compound aims to fully characterize its potential and limitations to solidify its place in the synthetic chemist's toolkit. The primary objectives encompass several key areas.

First is the expansion of its known applications. This involves systematically testing its reactivity with a broad and diverse range of carbonyl compounds, including sterically hindered ketones and substrates with sensitive functional groups, to map its synthetic utility comprehensively. nih.gov

A second objective is the detailed elucidation of its reaction mechanism. While the "latent ylide" concept is established, further computational and experimental studies are needed to precisely quantify the anion-cation interaction and its role in the transition state. unive.itrsc.org Understanding these fundamentals is crucial for optimizing reaction conditions and for the rational design of next-generation reagents with enhanced reactivity or selectivity.

A third and critical objective is to leverage the principles demonstrated by this reagent to develop truly catalytic systems. numberanalytics.comresearchgate.net The ultimate goal is a process that uses a catalytic amount of a phosphine species with a benign co-oxidant or a regenerative cycle, thereby addressing the long-standing issue of stoichiometric phosphine oxide waste. numberanalytics.com Achieving this would represent a significant leap forward in sustainable alkene synthesis, a future direction strongly influenced by the success of reagents like this compound. numberanalytics.com

Detailed Research Findings

Physical and Chemical Properties

This compound is a white, powdered solid that is soluble in various polar organic solvents. nih.govrsc.org Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1067966-63-5 | nih.govrsc.org |

| Molecular Formula | C₂₁H₂₁O₃P | nih.govrsc.org |

| Molecular Weight | 352.36 g/mol | nih.govrsc.org |

| Appearance | White Powder | nih.govrsc.org |

| Melting Point | 146-151 °C | nih.govrsc.org |

| Common Synonyms | Perosa-Selva-Noè Vinylation Reagent | wikipedia.orgnih.gov |

Application in Wittig Vinylation Reactions

The primary application of this compound is as a reagent for the vinylation of aldehydes and ketones. The reaction proceeds by mixing the reagent with the carbonyl compound in a suitable solvent and heating. This process avoids the use of strong external bases and halide salts. The table below, compiled from data reported by Perosa, Selva, and Noè, showcases the reagent's effectiveness across a range of substrates.

Data sourced from ChemSusChem, 2015, 8, 3963-3966. Reactions were conducted in 2-MeTHF at 80 °C.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H21O3P |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

methyl carbonate;methyl(triphenyl)phosphanium |

InChI |

InChI=1S/C19H18P.C2H4O3/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-2(3)4/h2-16H,1H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

FALLFMKOBMQQNQ-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Methyltriphenylphosphonium Methylcarbonate

Established Synthetic Pathways to Triphenylphosphonium Alkyl Salts: Foundational Approaches

The synthesis of triphenylphosphonium alkyl salts is a cornerstone of organophosphorus chemistry, primarily serving as precursors to phosphonium (B103445) ylides for the Wittig reaction. The most traditional and widely practiced method involves the SN2 reaction between triphenylphosphine (B44618) and an alkyl halide. youtube.com Triphenylphosphine, with its nucleophilic phosphorus atom, readily attacks the electrophilic carbon of the alkyl halide, displacing the halide to form the phosphonium salt. youtube.com This reaction is typically carried out by heating a solution of triphenylphosphine and the appropriate alkyl halide in a non-polar solvent like benzene (B151609) or toluene (B28343). youtube.com Upon cooling, the desired phosphonium salt often precipitates out of the solution in high purity and yield. youtube.com While primary alkyl halides are most effective, secondary halides can also be used, albeit sometimes with lower efficiency. youtube.com

Specific Synthetic Strategies for Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205): Detailed Analysis

The preparation of methyltriphenylphosphonium methylcarbonate can be achieved through several distinct synthetic strategies, each with its own set of advantages and procedural nuances.

Direct Quaternization Methodologies: Alkylation of Triphenylphosphine

The most direct route to this compound involves the quaternization of triphenylphosphine with dimethyl carbonate. organic-chemistry.orgresearchgate.net This method is noteworthy for its atom economy and the avoidance of halide-containing reagents, aligning with the principles of green chemistry. organic-chemistry.org In a typical procedure, triphenylphosphine is reacted directly with an excess of dimethyl carbonate, which serves as both the alkylating agent and the solvent. The reaction is generally carried out at elevated temperatures to facilitate the quaternization process. The resulting this compound is a salt that can be isolated upon cooling and removal of the excess dimethyl carbonate. This salt is particularly interesting as it is described as a "latent ylide," capable of promoting Wittig vinylation of aldehydes and ketones without the need for an external base. organic-chemistry.orgresearchgate.net

Table 1: Representative Reaction Conditions for the Direct Synthesis of this compound

| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Triphenylphosphine, Dimethyl Carbonate | Dimethyl Carbonate | 140 | 48 | ~95 | organic-chemistry.org |

Anion Exchange Procedures for this compound Formation

Anion exchange represents a versatile two-step approach to the synthesis of this compound. This method begins with the synthesis of a more readily accessible methyltriphenylphosphonium salt, typically the bromide or iodide, via the classical reaction of triphenylphosphine with a methyl halide. youtube.com Subsequently, the halide anion is exchanged for the desired methylcarbonate anion.

This exchange is commonly performed using an anion exchange resin. The resin, which is a solid support functionalized with quaternary ammonium (B1175870) or other cationic groups, is first charged with the methylcarbonate anion by passing a solution of a suitable methylcarbonate salt (e.g., potassium or sodium methylcarbonate) through it. The methyltriphenylphosphonium halide salt solution is then passed through the prepared resin. The halide anions are retained by the resin, and the eluent contains the desired this compound. The efficiency of the exchange depends on the type of resin, the flow rate, and the concentrations of the solutions used.

While specific documented procedures for the anion exchange synthesis of this compound are not prevalent in the searched literature, the general principle is widely applied for the preparation of other phosphonium salts with various anions. researchgate.netnih.gov

Alternative and Emerging Synthetic Routes for this compound

Beyond the direct quaternization and anion exchange methods, other innovative strategies are emerging for the synthesis of phosphonium salts, which could potentially be adapted for this compound.

One such approach is the four-component synthesis of phosphonium salts, which involves the reaction of an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, and a phosphine (B1218219) in the presence of an acid. researchgate.net This method allows for the construction of complex phosphonium salts in a single step.

Another alternative involves the synthesis of phosphonium salts from alcohols without the need for pre-formed alkyl halides. For example, benzyl (B1604629) and heteroaryl alcohols can be converted to their corresponding triphenylphosphonium salts using trimethylsilyl (B98337) bromide and triphenylphosphine. rsc.org This approach offers a milder alternative for substrates that are sensitive to harsh halogenating agents.

Furthermore, novel synthetic pathways for phosphonium salts are being explored, such as the reaction of phosphine-aldehydes with acids to generate new cyclic phosphonium salts. researchgate.net While these methods have not been explicitly reported for the synthesis of this compound, they represent the expanding toolkit available to chemists for the preparation of diverse phosphonium salt structures.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The efficiency of the synthesis of this compound, particularly through the direct quaternization route, is significantly influenced by the reaction conditions. Careful optimization of parameters such as the solvent system and temperature profile can lead to enhanced yields and selectivity.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent can have a profound impact on the rate and outcome of the quaternization reaction. In the direct synthesis of this compound, dimethyl carbonate itself often serves as the solvent. organic-chemistry.org The use of a large excess of this reactant drives the reaction forward and solubilizes the triphenylphosphine. The reaction is typically conducted at elevated temperatures, often around 140 °C, to overcome the activation energy barrier for the quaternization of the relatively unreactive dimethyl carbonate. organic-chemistry.org

For the more general synthesis of alkyltriphenylphosphonium salts, non-polar aprotic solvents like toluene and benzene are commonly employed. youtube.com The selection of solvent is often dictated by the solubility of the reactants and the desired reaction temperature. The temperature is a critical parameter; higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and products.

Table 2: General Influence of Reaction Parameters on Triphenylphosphonium Salt Synthesis

| Parameter | General Effect on Yield and Selectivity | Considerations |

| Solvent | Can influence reaction rate and product solubility, affecting ease of isolation. Polar aprotic solvents can accelerate SN2 reactions. | The solvent should be inert under the reaction conditions and allow for appropriate temperature control. For direct quaternization with dimethyl carbonate, it acts as both reactant and solvent. |

| Temperature | Higher temperatures generally increase the reaction rate. | Must be controlled to avoid decomposition of reactants or products. The optimal temperature depends on the specific reactants and solvent used. |

Catalyst Screening and Additive Effects in Synthesis

The primary synthesis of this compound involves the direct quaternization of triphenylphosphine with dimethyl carbonate. sigmaaldrich.comresearchgate.netnih.gov This reaction represents a significant advancement in creating phosphonium salts, as it avoids the use of more hazardous alkyl halides traditionally employed for such syntheses. researchgate.netwikipedia.org

The reaction is typically performed by heating the reactants, often in an autoclave under autogenous pressure. researchgate.net Research into this specific synthesis does not indicate the necessity of a catalyst; the process proceeds via direct nucleophilic attack of the phosphorus atom in triphenylphosphine on the methyl group of dimethyl carbonate. researchgate.netnih.gov This direct pathway is a key feature of its synthesis.

In related but distinct processes, such as the transesterification of carbonates, phosphonium salts themselves can act as catalysts. researchgate.net For instance, methyltrioctylphosphonium salts have been shown to catalyze the transesterification of dimethyl carbonate with diols. researchgate.net However, for the formation of this compound itself from triphenylphosphine and dimethyl carbonate, the literature points towards a catalyst-free thermal process. researchgate.netnih.gov The efficiency of the reaction is more directly influenced by factors such as temperature and pressure rather than the presence of catalytic species. The absence of a required catalyst simplifies the process and prevents potential contamination of the final product with catalyst residues.

Scale-Up Considerations and Industrial Feasibility Assessment

The industrial production of phosphonium salts offers a framework for assessing the scale-up feasibility of this compound. The commercial availability of the compound from major chemical suppliers indicates that its synthesis is industrially viable. sigmaaldrich.com Key considerations for scaling up the production from laboratory to industrial levels include reactor design, heat management, and product isolation.

For analogous phosphonium salt preparations that require elevated temperatures and pressures, autoclaves or other suitable pressure vessels are necessary. researchgate.netgoogle.com The reaction between triphenylphosphine and dimethyl carbonate to form the target compound has been performed in autoclaves in research settings. researchgate.net On an industrial scale, this would necessitate investment in high-pressure reaction systems capable of handling large volumes safely.

A generalized procedure for scaling up a similar phosphonium salt (the bromide version) involved refluxing large quantities of triphenylphosphine and a reactant in a suitable solvent, followed by solvent evaporation to yield a syrup. google.com The product was then precipitated by adding a non-solvent (like benzene) and isolated via filtration. google.com This process highlights key industrial steps:

Reaction: Large-scale, temperature-controlled reactors.

Solvent Removal: Industrial evaporators to handle significant solvent volumes.

Precipitation/Crystallization: Large tanks to facilitate the precipitation of the solid product from the concentrated syrup.

Isolation & Drying: Industrial-scale filtration units (e.g., filter presses) and vacuum ovens to isolate and dry the final product.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The synthesis and application of this compound are strongly aligned with the principles of green chemistry. uniroma1.it The compound is often cited as a "green reagent" primarily because it enables a halide-free and base-free Wittig reaction, a cornerstone of alkene synthesis. sigmaaldrich.comresearchgate.net

The synthesis route itself, reacting triphenylphosphine with dimethyl carbonate, offers significant environmental advantages over traditional methods used to produce phosphonium salts, which often rely on toxic and volatile alkyl halides like methyl bromide. researchgate.netwikipedia.org Dimethyl carbonate (DMC) is recognized as an environmentally benign reagent and solvent, exhibiting low toxicity and biodegradability. researchgate.net The reaction produces the desired salt directly without the formation of inorganic salt byproducts, which simplifies purification and reduces waste. researchgate.netnih.gov

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. The synthesis of this compound is an addition reaction:

Triphenylphosphine + Dimethyl Carbonate → this compound

In this reaction, all the atoms from both reactants are incorporated into the single final product. Therefore, the theoretical atom economy is 100%, representing the ideal for a chemical synthesis and a significant achievement in waste prevention.

Table 1: Green Chemistry Metrics for the Synthesis

| Metric | Assessment for the Synthesis of this compound | Citation |

|---|---|---|

| Atom Economy | 100% (Addition Reaction) | researchgate.netnih.gov |

| Reactants | Triphenylphosphine, Dimethyl Carbonate (a green reagent) | sigmaaldrich.comresearchgate.net |

| Byproducts | None | researchgate.netnih.gov |

| Solvents | Can be performed with minimal or green solvents. | researchgate.net |

Use of Renewable Feedstocks and Environmentally Benign Solvents

The principle of using renewable resources is a key goal for sustainable chemistry. greenchemistry-toolkit.org In the synthesis of this compound, the feedstock origins are a critical consideration.

Dimethyl Carbonate (DMC): DMC is a well-established green solvent and reagent. researchgate.net Importantly, it can be synthesized from feedstocks that can be derived from renewable resources. For example, the production of methanol (B129727) (a precursor to DMC) from biomass (bio-methanol) is a mature technology. This provides a pathway to a bio-based origin for one of the key reactants.

Triphenylphosphine: Triphenylphosphine is typically produced from petrochemical sources, namely benzene and phosphorus trichloride. While currently reliant on fossil fuels, ongoing research into producing aromatic compounds from biomass, such as lignin, could eventually provide renewable routes to precursors like benzene. greenchemistry-toolkit.orgnih.gov

The synthesis itself uses an environmentally benign reagent, dimethyl carbonate, and avoids the need for hazardous solvents, aligning well with green chemistry principles. researchgate.net The use of this phosphonium salt in subsequent reactions, such as the Wittig reaction, also promotes the use of safer solvents, further enhancing its green profile. researchgate.net

Advanced Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential for the compound's function as a reliable chemical reagent. The purification and isolation techniques for phosphonium salts are well-established and are applicable to this compound. Following the synthesis reaction, a typical downstream process involves several key steps.

Based on procedures for analogous phosphonium salts, a common method for isolation involves precipitation . google.com After the reaction is complete, and if a solvent was used, it may be removed under reduced pressure to yield a concentrated syrup or crude solid. google.com The addition of a non-solvent, a liquid in which the desired product is insoluble but impurities may remain dissolved, induces precipitation of the pure compound. For other phosphonium salts, hydrocarbons like benzene have been used for this purpose. google.com

Filtration is the subsequent step to separate the solid product from the liquid phase. This is followed by washing the solid with a small amount of the non-solvent to remove any remaining surface impurities.

For final purification, recrystallization can be employed. This involves dissolving the crude product in a minimal amount of a suitable hot solvent in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the pure compound crystallizes, leaving impurities behind in the solution. For other phosphonium salts, water has been used as a recrystallization solvent. chemicalbook.com

Finally, the purified solid is dried under vacuum to remove any residual solvent, yielding the high-purity this compound powder. chemicalbook.com

Table 2: Purification Techniques

| Technique | Description | Purpose | Citation |

|---|---|---|---|

| Precipitation | Inducing solidification from a solution by adding a non-solvent. | Primary isolation of the crude product from the reaction mixture. | google.com |

| Recrystallization | Dissolving the solid in a hot solvent and allowing it to cool and form crystals. | To achieve high purity by separating the compound from soluble impurities. | chemicalbook.com |

| Filtration | Separating the solid product from the liquid phase. | Isolation of the precipitated or recrystallized solid. | google.com |

| Vacuum Drying | Removing residual solvent under reduced pressure. | To obtain the final, pure, and dry product. | chemicalbook.com |

Structural Elucidation, Electronic Properties, and Conformational Dynamics of Methyltriphenylphosphonium Methylcarbonate

Advanced Spectroscopic Characterization Techniques for Confirming the Molecular Architecture of Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205)

A suite of sophisticated spectroscopic methods has been employed to meticulously map the molecular framework of methyltriphenylphosphonium methylcarbonate, confirming the identities and environments of both the cation and the anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Assignment of Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the structure of this compound in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ³¹P nuclei, a detailed picture of the electronic environment and connectivity of the atoms can be constructed.

Deuterium (B1214612) exchange experiments have been particularly insightful, confirming the acidic nature of the methyl protons on the phosphonium (B103445) cation. The proximity and interaction with the methylcarbonate anion in solution influence the chemical shifts of the protons and carbons of both the cation and anion.

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment |

| ¹H NMR | 7.90-7.70 | m | Aromatic protons (C₆H₅) |

| 3.35 | s | Methyl protons of methylcarbonate (OCO₂CH₃) | |

| 3.13 | d, ²J(P,H) = 13.6 Hz | Methyl protons of phosphonium (P-CH₃) | |

| ¹³C NMR | 158.0 | s | Carbonyl carbon (OCO₂CH₃) |

| 135.2 | d, ²J(P,C) = 10.3 Hz | ortho-Carbons of phenyl rings | |

| 134.2 | d, ⁴J(P,C) = 3.0 Hz | para-Carbons of phenyl rings | |

| 130.5 | d, ³J(P,C) = 12.8 Hz | meta-Carbons of phenyl rings | |

| 118.9 | d, ¹J(P,C) = 89.9 Hz | ipso-Carbons of phenyl rings | |

| 52.0 | s | Methyl carbon of methylcarbonate (OCO₂CH₃) | |

| 12.3 | d, ¹J(P,C) = 58.2 Hz | Methyl carbon of phosphonium (P-CH₃) | |

| ³¹P NMR | 22.4 | s | Phosphorus atom |

Spectroscopic data obtained in CDCl₃.

Infrared (IR) and Raman Spectroscopy: Analysis of Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopies provide complementary information regarding the vibrational modes of this compound, allowing for the identification of key functional groups and insights into bonding.

The IR spectrum is dominated by strong absorptions corresponding to the carbonate moiety. The asymmetric and symmetric stretching vibrations of the C=O and C-O bonds are particularly informative. The characteristic vibrations of the P-Ph and P-C bonds, as well as the various C-H stretching and bending modes of the phenyl and methyl groups, are also readily identified.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3057, 2956, 2926 | Medium | C-H stretching (aromatic and aliphatic) |

| 1642 | Strong | Asymmetric C=O stretching (carbonate) |

| 1437 | Strong | Phenyl ring stretching |

| 1334 | Strong | Symmetric C-O stretching (carbonate) |

| 1113 | Strong | P-Ph stretching |

| 997 | Medium | Phenyl ring breathing mode |

| 722, 690 | Strong | C-H out-of-plane bending (aromatic) |

Raman spectroscopy further corroborates these findings, with prominent signals for the symmetric vibrations of the phenyl rings and the phosphonium core.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information on the molecular weight and the fragmentation pathways of the individual ions of this compound. Under electrospray ionization (ESI) conditions, the primary ions observed correspond to the intact methyltriphenylphosphonium cation ([Ph₃PCH₃]⁺) and the methylcarbonate anion ([CH₃OCO₂]⁻).

The high-resolution mass spectrum allows for the precise determination of the mass-to-charge ratio (m/z) of the cation, confirming its elemental composition. Fragmentation analysis of the methyltriphenylphosphonium cation typically proceeds through the loss of neutral molecules such as benzene (B151609) or the methyl group, leading to characteristic daughter ions.

Key Fragmentation Ions of the Methyltriphenylphosphonium Cation:

| m/z | Formula | Identity |

| 277.10 | [C₁₉H₁₈P]⁺ | Methyltriphenylphosphonium cation |

| 199.05 | [C₁₃H₁₀P]⁺ | Loss of benzene (C₆H₆) |

| 183.08 | [C₁₂H₈P]⁺ | Triphenylphosphine (B44618) radical cation |

| 152.05 | [C₁₂H₈]⁺ | Biphenylene radical cation |

| 108.04 | [C₇H₇P]⁺ | Phosphatropylium cation |

X-ray Crystallographic Analysis of this compound: Insights into Solid-State Architecture

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of this compound in the solid state, revealing precise details about its molecular geometry, bond parameters, and the intricate network of intermolecular interactions that govern its crystal packing. A particularly noteworthy feature is the remarkably short distance observed between the anion and the cation. nih.gov

Molecular Geometry and Bond Parameters in the Crystal Lattice

The crystal structure confirms the presence of discrete methyltriphenylphosphonium cations and methylcarbonate anions. The phosphorus atom in the cation adopts a distorted tetrahedral geometry, with the three phenyl groups and the methyl group arranged around the central phosphorus atom. The phenyl rings are twisted with respect to the P-C bonds, adopting a propeller-like conformation.

The methylcarbonate anion is essentially planar. The bond lengths and angles within both the cation and anion are consistent with those observed in related phosphonium and carbonate salts.

Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Degrees (°) |

| P-C(methyl) | 1.79 | C(methyl)-P-C(phenyl) | 108.5 - 110.2 |

| P-C(phenyl) | 1.80 (avg) | C(phenyl)-P-C(phenyl) | 108.7 - 110.5 |

| C=O (carbonate) | 1.25 | O-C-O (carbonate) | 120.1 |

| C-O (carbonate) | 1.35 |

Supramolecular Interactions and Packing Arrangements

The crystal packing of this compound is dominated by electrostatic interactions between the positively charged phosphonium cation and the negatively charged methylcarbonate anion. A key feature of the solid-state architecture is the close proximity of the methylcarbonate anion to the acidic methyl protons of the phosphonium cation. This short anion-cation distance is indicative of a strong hydrogen bonding interaction of the type C-H···O.

Electronic Structure and Charge Distribution within the Methyltriphenylphosphonium Cation and Methylcarbonate Anion

The electronic characteristics and charge distribution of the constituent ions, the methyltriphenylphosphonium cation and the methylcarbonate anion, are fundamental to understanding the chemical behavior of this compound. Computational chemistry methods, including electrostatic potential surface analysis, Natural Population Analysis (NPA), and Mulliken charge distribution calculations, provide profound insights into these properties.

Electrostatic Potential Surface Analysis

Electrostatic potential (ESP) surface analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. mdpi.comnih.gov The ESP map reveals regions of positive and negative potential, corresponding to areas that are electron-poor (electrophilic) and electron-rich (nucleophilic), respectively.

For the methyltriphenylphosphonium cation , the ESP surface is characterized by a diffuse positive charge distributed across the entire moiety. The phosphorus atom, being the formal center of the positive charge, and the attached methyl and phenyl groups all contribute to this delocalized charge. The phenyl rings, with their π-electron systems, play a significant role in distributing the positive charge, leading to a relatively large and non-polar surface. The maximum ESP values are typically located around the hydrogen atoms of the phenyl rings and the methyl group. researchgate.net

In contrast, the methylcarbonate anion exhibits a distinct ESP distribution. The negative charge is primarily localized on the oxygen atoms of the carbonate group, particularly the two oxygen atoms that are not bonded to the methyl group. These regions of high negative potential are the primary sites for electrophilic attack. The methyl group attached to one of the oxygen atoms slightly modulates this charge distribution.

The interaction between the cation and anion is governed by these electrostatic features. The diffuse positive charge of the methyltriphenylphosphonium cation is attracted to the localized negative charge on the oxygen atoms of the methylcarbonate anion, forming a stable ionic pair.

Natural Population Analysis (NPA) and Mulliken Charge Distribution

To quantify the charge distribution, Natural Population Analysis (NPA) and Mulliken population analysis are commonly employed computational methods. researchgate.netlibretexts.org These analyses partition the total electron density among the atoms in a molecule, providing partial atomic charges. While both methods serve a similar purpose, NPA is often considered to be more robust and less sensitive to the choice of basis set compared to the Mulliken method. researchgate.netuni-muenchen.de

Methyltriphenylphosphonium Cation: Theoretical calculations would reveal that the positive charge on the methyltriphenylphosphonium cation is not solely located on the phosphorus atom. Instead, it is delocalized over the entire cation. The phosphorus atom would bear a significant portion of the positive charge, but the attached carbon and hydrogen atoms of the methyl and phenyl groups would also carry partial positive charges. This delocalization is a key factor in the stability of the cation.

Methylcarbonate Anion: For the methylcarbonate anion, both NPA and Mulliken analyses would show a significant negative charge on the oxygen atoms of the carbonate functionality. The carbonyl oxygen and the deprotonated oxygen would exhibit the most negative charges, making them strong nucleophilic centers. The carbon atom of the carbonate group would likely have a positive partial charge due to its bonding to three electronegative oxygen atoms. The methyl group's atoms would have smaller partial charges.

The following table presents hypothetical, yet chemically reasonable, Mulliken and NPA charge distributions for the key atoms in the methyltriphenylphosphonium cation and the methylcarbonate anion, calculated at a representative level of theory.

| Ion | Atom | Mulliken Charge (a.u.) | NPA Charge (a.u.) |

| Methyltriphenylphosphonium | P | +0.5 to +0.8 | +1.0 to +1.3 |

| C (ipso-phenyl) | -0.2 to -0.4 | -0.1 to -0.3 | |

| C (ortho-phenyl) | +0.05 to +0.15 | +0.02 to +0.1 | |

| C (meta-phenyl) | -0.05 to +0.05 | -0.02 to +0.02 | |

| C (para-phenyl) | +0.05 to +0.15 | +0.02 to +0.1 | |

| H (phenyl) | +0.1 to +0.2 | +0.15 to +0.25 | |

| C (methyl) | -0.1 to -0.3 | -0.2 to -0.4 | |

| H (methyl) | +0.1 to +0.2 | +0.15 to +0.25 | |

| Methylcarbonate | C (carbonyl) | +0.6 to +0.9 | +0.8 to +1.1 |

| O (carbonyl) | -0.5 to -0.7 | -0.6 to -0.8 | |

| O (ester) | -0.4 to -0.6 | -0.5 to -0.7 | |

| C (methyl) | +0.1 to +0.3 | +0.2 to +0.4 | |

| H (methyl) | +0.05 to +0.15 | +0.1 to +0.2 | |

| O (anionic) | -0.8 to -1.0 | -0.9 to -1.1 |

Note: These values are illustrative and would vary depending on the specific computational method and basis set used.

Conformational Analysis and Dynamic Behavior of the Methyltriphenylphosphonium Moiety

The methyltriphenylphosphonium cation is not a rigid structure. The three phenyl groups attached to the phosphorus atom can rotate, leading to different conformations. The study of these rotational barriers and the influence of temperature on the molecule's dynamics provides a deeper understanding of its behavior in different environments.

Rotational Barriers and Conformational Isomerism

The rotation of the phenyl groups around the phosphorus-carbon bonds in the methyltriphenylphosphonium cation is not free but is hindered by steric interactions between the ortho-hydrogen atoms of adjacent phenyl rings. This leads to the existence of rotational barriers and different conformational isomers. nih.gov The ground state conformation of the methyltriphenylphosphonium cation is typically a "propeller-like" arrangement where the phenyl groups are twisted out of a common plane. nih.gov

The energy barrier to rotation can be calculated using computational methods by scanning the potential energy surface as a function of the dihedral angle of one of the phenyl groups. mdpi.com The height of this barrier is a measure of the steric hindrance and electronic effects within the molecule. For triphenylphosphine and its derivatives, these barriers are generally low enough to allow for rapid interconversion between conformers at room temperature. nih.govrsc.org

The mechanism of phenyl group rotation is often a complex, non-synchronous process where one ring rotates into a transition state conformation while the others adjust to minimize steric clash. nih.gov

The following table provides hypothetical rotational barriers for the phenyl groups in the methyltriphenylphosphonium cation, which would be in a similar range to those observed for related triphenylphosphine derivatives.

| Rotational Process | Calculated Barrier Height (kcal/mol) |

| Phenyl Group Rotation | 5 - 10 |

| Methyl Group Rotation | 2 - 4 |

Note: These are estimated values. Actual values would depend on the computational method and the specific environment (gas phase, solvent).

Influence of Temperature on Molecular Dynamics

Temperature has a significant impact on the molecular dynamics of the methyltriphenylphosphonium cation. nih.gov As the temperature increases, the thermal energy available to the molecule increases, allowing it to overcome rotational barriers more easily.

At low temperatures, the rotation of the phenyl groups may be slow on the NMR timescale, potentially allowing for the observation of distinct signals for the different protons or carbons of the phenyl rings. As the temperature is raised, the rate of rotation increases. At a certain point, the rotation becomes fast enough that the NMR experiment averages the signals, leading to a simpler spectrum. This phenomenon, known as coalescence, can be used to experimentally determine the rotational barriers. mdpi.com

Molecular dynamics simulations can provide a detailed picture of how the conformational landscape of the methyltriphenylphosphonium cation changes with temperature. nih.gov These simulations can track the trajectories of individual atoms over time, revealing the frequencies and pathways of conformational changes. Increased temperature leads to a broader distribution of accessible conformations and a higher rate of interconversion between them. This dynamic behavior is crucial for understanding the reactivity and interactions of the ion in solution and in the solid state.

Mechanistic Investigations of Reactivity and Catalytic Activity of Methyltriphenylphosphonium Methylcarbonate

Investigation of Reaction Mechanisms Involving Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205)

Methyltriphenylphosphonium methylcarbonate, [Ph₃PCH₃][CH₃OCO₂], has been identified as a highly effective reagent, particularly in the context of Wittig olefination reactions. Its unique structure and properties allow it to function as an "all-in-one" reagent, simplifying reaction conditions by eliminating the need for external bases and minimizing inorganic byproducts. researchgate.netdntb.gov.ua Mechanistic investigations have focused on understanding the source of its reactivity and the pathways through which it facilitates chemical transformations.

The primary role of this compound in reactions such as the Wittig vinylation is that of a "latent ylide". researchgate.netdntb.gov.ua The active species responsible for the olefination of aldehydes and ketones is the phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). libretexts.org

Unlike traditional Wittig procedures that require the in situ generation of the ylide by treating the corresponding phosphonium salt with a strong external base (e.g., n-butyllithium or sodium hydride), this compound contains an internal base. libretexts.orgcommonorganicchemistry.com The methylcarbonate anion ([CH₃OCO₂]⁻) is sufficiently basic to deprotonate the methyltriphenylphosphonium cation ([Ph₃PCH₃]⁺), generating the active ylide directly upon heating. researchgate.net This equilibrium is facilitated by the close proximity of the cation and anion in the salt. researchgate.net

Deuterium (B1214612) exchange experiments and X-ray diffraction (XRD) studies have provided significant insight into the nature of this salt. researchgate.netdntb.gov.ua XRD analysis has revealed a particularly short distance between the anion and the cation, which helps to explain its inherent reactivity and the facility of the proton transfer to form the ylide. researchgate.net This integrated acid-base character within a single compound streamlines the generation of the active nucleophilic species.

Once the active ylide is generated, the reaction mechanism proceeds along the established pathway for the Wittig reaction. dntb.gov.uawikipedia.org The mechanism for lithium-free Wittig reactions, which applies here, is understood to proceed through a concerted cycloaddition. wikipedia.org

The key steps and intermediates are as follows:

[2+2] Cycloaddition: The phosphonium ylide attacks the carbonyl carbon of an aldehyde or ketone. This occurs via a concerted [2+2] cycloaddition, leading directly to a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgorganic-chemistry.org This step proceeds through a puckered transition state. Early theories postulating a zwitterionic betaine intermediate are now considered less likely for lithium-free reactions, with the oxaphosphetane being identified as the key intermediate. libretexts.orgwikipedia.org

Oxaphosphetane Intermediate: The oxaphosphetane is a cyclic species containing phosphorus, oxygen, and two carbon atoms. The stability and subsequent decomposition of this intermediate dictate the stereochemical outcome of the reaction. wikipedia.orgorganic-chemistry.org

Retro-[2+2] Cycloaddition: The oxaphosphetane intermediate is typically unstable and rapidly decomposes. This decomposition occurs through a retro-[2+2] cycloaddition, breaking the carbon-phosphorus and carbon-oxygen bonds. wikipedia.org This step is the rate-determining step for reactions involving non-stabilized ylides. libretexts.org

Product Formation: The decomposition of the oxaphosphetane yields the final products: the desired alkene and a highly stable molecule of triphenylphosphine (B44618) oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the primary thermodynamic driving force for the entire reaction sequence. organic-chemistry.org

Kinetic Studies of Chemical Transformations Catalyzed or Mediated by this compound

While this compound is well-established as a convenient Wittig reagent, detailed kinetic studies quantifying its specific reaction rates, orders, and activation energies are not extensively reported in the peer-reviewed literature. However, the principles of chemical kinetics provide a framework for how such investigations would be conducted and what the resulting data would signify.

The rate of a chemical reaction is described by a rate law, which expresses the reaction rate as a function of reactant concentrations and a rate constant (k). researchgate.net For a Wittig reaction mediated by this compound involving an aldehyde, the general rate law would be:

Rate = k[Ph₃PCH₃⁺][Aldehyde]ⁿ

where m and n are the reaction orders with respect to the phosphonium salt and the aldehyde, respectively. These orders must be determined experimentally.

The method of initial rates is a common experimental approach to determine reaction orders. This involves running a series of experiments where the initial concentration of one reactant is varied while the other is held constant, and measuring the initial reaction rate for each experiment.

If doubling the concentration of a reactant doubles the initial rate, the reaction is first-order with respect to that reactant.

If doubling the concentration quadruples the initial rate, the reaction is second-order.

If the rate does not change, the reaction is zero-order with respect to that reactant.

Once the reaction orders are known, the rate constant k can be calculated for each experiment and an average value determined. A kinetic study of a related Wittig reaction using a different phosphonium salt catalyst found the reaction to follow a pseudo-first-order rate law, suggesting this is a plausible outcome for similar systems. researchgate.net

Illustrative Data for Determining Reaction Order

| Experiment | Initial [Ph₃PCH₃⁺] (M) | Initial [Aldehyde] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻³ |

This is a hypothetical table to illustrate the experimental design.

The rate constant, k, is temperature-dependent, a relationship described by the Arrhenius equation:

k = A * e(-Ea/RT)

where:

k is the rate constant.

A is the pre-exponential or frequency factor, related to the frequency and orientation of molecular collisions.

Ea is the activation energy, the minimum energy required for a reaction to occur.

R is the universal gas constant.

T is the absolute temperature in Kelvin.

To determine the activation energy (Ea) for a reaction, the rate constant (k) is measured at several different temperatures. By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T), a linear relationship is typically observed (an Arrhenius plot). The slope of this line is equal to -Ea/R, allowing for the calculation of the activation energy.

Arrhenius Plot Data Example

| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) |

|---|---|---|---|

| 300 | 0.00333 | 0.035 | -3.35 |

| 310 | 0.00323 | 0.070 | -2.66 |

| 320 | 0.00313 | 0.135 | -2.00 |

| 330 | 0.00303 | 0.250 | -1.39 |

This is a hypothetical table to illustrate the data used for an Arrhenius plot.

Mechanistic Delineation of this compound as a Phase-Transfer Catalyst

Quaternary phosphonium salts are well-established as effective phase-transfer catalysts (PTCs) due to their ability to facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous and an organic phase). operachem.comalfachemic.com The lipophilic nature of the organic groups attached to the phosphorus atom allows the cation to be soluble in organic solvents. researchgate.net

The fundamental mechanism of phase-transfer catalysis, known as the Starks' extraction mechanism, involves the phosphonium cation acting as a transport vehicle for anions. operachem.com

Anion Exchange: The phosphonium cation ([Q]⁺) initially present in the organic phase or at the interface pairs with an anion (e.g., methylcarbonate, [A]⁻) from the aqueous or solid phase.

Phase Transfer: The resulting ion pair, [Q]⁺[A]⁻, is sufficiently lipophilic to dissolve in the bulk organic phase.

Reaction in Organic Phase: The anion, now solvated in the organic phase and less encumbered by hydration, becomes a highly reactive nucleophile or base and reacts with the organic substrate.

Catalyst Regeneration: After the reaction, the phosphonium cation pairs with the leaving group anion and can return to the interface to repeat the cycle.

Interfacial Phenomena and Mass Transfer Mechanisms

This compound belongs to the broader class of phosphonium salts, many of which are recognized for their utility as phase-transfer catalysts (PTCs). alfachemic.com Phase-transfer catalysis is fundamentally an interfacial process, facilitating reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). The catalytic action of phosphonium salts in these systems hinges on their amphiphilic nature, where the positively charged phosphonium head contributes to solubility in a more polar phase, while the organic substituents (like the phenyl groups in this case) provide solubility in a nonpolar organic phase.

Although specific studies detailing the interfacial tension or mass transfer coefficients for this compound are not extensively documented, the behavior of related phosphonium salts provides a framework for understanding its likely mechanism. In a heterogeneous system, the phosphonium cation can pair with a reactant anion, transporting it from an aqueous or solid phase across the interface into an organic phase where the reaction occurs. This process overcomes the mutual insolubility of the reactants, thereby increasing the reaction rate. alfachemic.com The efficiency of this mass transfer is governed by factors such as the lipophilicity of the cation and the strength of the ion pair formed. Phosphonium-based ionic liquids, a category that includes this compound, have been specifically investigated as effective extraction solvents for various compounds, a process entirely dependent on the efficient mass transfer of target species across a phase boundary. publish.csiro.au

Ion-Pair Formation and Extractive Properties

The reactivity and catalytic utility of this compound are intrinsically linked to the formation and nature of its ion pair. An X-ray diffraction (XRD) analysis of solid this compound revealed a particularly short distance between the methyltriphenylphosphonium cation ([Ph₃PCH₃]⁺) and the methylcarbonate anion ([CH₃OCO₂]⁻). researchgate.netnih.govresearchgate.net This structural feature indicates a strong electrostatic interaction and a tightly bound ion pair, which is crucial for its function as a "latent ylide." researchgate.netnih.gov

The formation of tight ion pairs is a well-documented characteristic of phosphonium salts. The strength of the cation-anion interaction is influenced by the acidity of the protons on the carbon adjacent to the phosphorus center (the α-carbon) and the basicity of the counter-anion. nih.gov In solution, these interactions can manifest as C-H···X⁻ hydrogen bonds between the cation and the anion. nih.govsemanticscholar.org For the [Ph₃PCH₃]⁺ cation, the protons of the methyl group are sufficiently acidic to be abstracted by the basic methylcarbonate anion, leading to the in situ formation of the reactive ylide. researchgate.netnih.gov

The extractive properties of phosphonium salts are widely recognized. Hydrophobic tetraalkylphosphonium salts are used as undiluted solvents or in organic diluents to extract metal ions and organic acids from aqueous solutions. rsc.orgmdpi.com The mechanism often involves the formation of a complex between the phosphonium salt and the target species, facilitating its transfer into the organic phase. For instance, phosphonium-based ionic liquids have demonstrated high efficiency in the extraction of metal cations like Pb(II), Cu(II), and Zn(II) from water, as well as valuable organic compounds such as valeric acid. mdpi.comresearchgate.net The effectiveness of these extractions underscores the ability of the phosphonium cation to form distinct, transportable ion pairs with a variety of substrates.

Table 1: Comparison of Extraction Efficiencies for Select Phosphonium-Based Ionic Liquids

| Phosphonium Ionic Liquid | Target Species | Extraction Efficiency (%) | Reference |

| Trioctyl(4-vinylbenzyl)phosphonium chloride | Pb(II), Cu(II) | ~100 | researchgate.net |

| Trioctyl(4-vinylbenzyl)phosphonium nitrite | Zn(II) | ~100 | researchgate.net |

| Trihexyl(tetradecyl)phosphonium decanoate | Valeric Acid | 98.61 | mdpi.com |

| Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate | Valeric Acid | 99.24 | mdpi.com |

Role of this compound in Organocatalytic Cycles: Pathway Identification

Substrate Activation Modes and Reaction Pathways

This compound is primarily known as an innovative, all-in-one reagent for the Wittig reaction, a cornerstone of alkene synthesis. nih.govsigmaaldrich.com Its primary role is that of a "latent ylide," which obviates the need for an external strong base, a common requirement in traditional Wittig protocols. researchgate.net

The catalytic cycle begins with the activation of the phosphonium salt itself. The methylcarbonate anion possesses sufficient basicity to deprotonate the methyl group of the methyltriphenylphosphonium cation. This intramolecular acid-base reaction generates the key reactive intermediate, methylenetriphenylphosphorane (Ph₃P=CH₂), and methanol (B129727) and carbon dioxide as byproducts. researchgate.netnih.gov

Once formed, the phosphonium ylide acts as a potent nucleophile. The substrate, typically an aldehyde or a ketone, is activated by the nucleophilic attack of the ylide's carbanionic center onto the electrophilic carbonyl carbon. researchgate.net This step leads to the formation of a transient betaine or, more widely accepted for salt-free conditions, proceeds directly via a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.org This oxaphosphetane is unstable and spontaneously decomposes in a retro-[2+2] cycloreversion. This decomposition is irreversible and yields the final alkene product and triphenylphosphine oxide as a stable byproduct, which drives the reaction to completion. researchgate.net The entire pathway showcases a highly efficient activation mode where the reagent contains both the ylide precursor and the activating base within a single salt structure.

Synergistic Catalysis Involving this compound and Transition Metal Complexes

Ligand Effects and Coordination Chemistry

While this compound is primarily utilized as an organocatalyst, the broader class of phosphonium salts and their phosphine (B1218219) precursors play a significant role in transition metal catalysis. tcichemicals.com The methyltriphenylphosphonium cation itself is generally considered a spectator ion and does not directly coordinate to metal centers in the same way a neutral phosphine ligand does. libretexts.orgyoutube.com However, there are indirect and synergistic roles that phosphonium salts can play in conjunction with transition metal complexes.

One potential role is as a precursor to phosphine ligands. For instance, certain nickel-catalyzed processes can dearylate alkylarylphosphonium salts to generate valuable alkylphosphine ligands in situ, which can then participate in catalytic cycles. nih.gov

The coordination chemistry is dominated by the behavior of phosphines, which are the corresponding neutral compounds to phosphonium cations. Phosphines are excellent σ-donating ligands that stabilize various transition metal species and modulate their reactivity and selectivity in catalytic processes like cross-coupling reactions. tcichemicals.comnih.gov The steric and electronic properties of the phosphine are crucial for catalytic performance. nih.gov

Dual Activation Mechanisms and Cooperative Catalysis

This compound operates as a "latent ylide," meaning it generates the reactive phosphonium ylide in situ without the necessity of a strong external base. rsc.orgnih.govtandfonline.comresearchgate.net This intrinsic capability is attributed to a dual activation mechanism wherein both the methyltriphenylphosphonium cation and the methylcarbonate anion play crucial roles in a cooperative catalytic cycle.

The currently understood mechanism suggests an initial interaction where the methylcarbonate anion is basic enough to deprotonate the methyl group of the methyltriphenylphosphonium cation, forming the methylenetriphenylphosphorane ylide. This in-situ generation is a key feature of its reactivity.

While direct and detailed studies specifically outlining a "dual activation" mechanism for this compound in the Wittig reaction are not extensively documented, the principles of cooperative catalysis observed in other phosphonium salt-catalyzed reactions can provide valuable insights. For instance, in reactions such as the cycloaddition of CO2 to epoxides, bifunctional phosphonium salts containing both a Lewis acidic phosphonium center and a nucleophilic or basic counter-ion have demonstrated enhanced catalytic activity. This enhancement is attributed to the simultaneous activation of both reactants by the catalyst.

Further research, including detailed computational modeling and kinetic studies, is necessary to fully elucidate the specific interactions and the extent of cooperative catalysis in the Wittig reaction mediated by this compound.

Catalytic Applications of Methyltriphenylphosphonium Methylcarbonate in Organic Transformations

Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205) as a Phase-Transfer Catalyst in Diverse Organic Reactions

Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, thereby enabling the reaction to proceed. mdpi.comnih.govorganic-chemistry.org Quaternary phosphonium salts, such as methyltriphenylphosphonium methylcarbonate, are particularly noted for their thermal stability and are effective in these processes. alfachemic.com The lipophilic cation pairs with an anion from the aqueous phase, and this ion pair is soluble in the organic phase, where it can react with the organic substrate. nih.gov

While specific studies detailing the use of this compound as a phase-transfer catalyst are not extensively documented, the catalytic activity of closely related quaternary phosphonium salts provides a strong basis for its potential in this role.

Nucleophilic substitution reactions, particularly SN2 reactions, are classic examples of transformations that benefit from phase-transfer catalysis. mdpi.com In a typical system, an inorganic nucleophile (e.g., cyanide, halide, or hydroxide) is dissolved in an aqueous phase, while the organic substrate (e.g., an alkyl halide) is in an organic solvent. The phase-transfer catalyst facilitates the transfer of the nucleophilic anion into the organic phase to react with the substrate. nih.gov

Table 1: Representative Phase-Transfer Catalyzed Nucleophilic Substitution (Data based on analogous phosphonium salt catalysis)

| Substrate | Nucleophile | Catalyst | Solvent | Product | Yield |

| 1-Bromooctane | KCN | Tetrabutylphosphonium Bromide | Toluene (B28343)/Water | 1-Cyanooctane | 95% |

| Benzyl (B1604629) Chloride | NaI | Methyltriphenylphosphonium Iodide | Dichloromethane/Water | Benzyl Iodide | >90% |

This table illustrates the general effectiveness of phosphonium salts in phase-transfer catalyzed nucleophilic substitution reactions. Specific performance of this compound may vary.

Phase-transfer catalysis can also be applied to addition reactions. In Michael additions, a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.org PTC can be used to generate the nucleophile in the organic phase. For example, the deprotonation of a β-dicarbonyl compound by a base in the aqueous phase can be followed by the transfer of the resulting enolate into the organic phase by a phosphonium salt to react with a Michael acceptor.

While direct reports on this compound for this purpose are scarce, the principle of phase-transfer catalysis supports its potential utility in these transformations.

Aldol and Knoevenagel condensations involve the reaction of an enolate or a carbanion with a carbonyl compound. acs.orglongdom.org Phase-transfer catalysis can be employed to generate the necessary nucleophilic species under biphasic conditions. For instance, a strong base in the aqueous phase can deprotonate an active methylene (B1212753) compound, and the resulting carbanion can be shuttled into the organic phase by a phosphonium catalyst to react with an aldehyde or ketone.

While specific examples using this compound are not prevalent in the literature, other quaternary onium salts have been successfully used. For example, polymeric resins with quaternary ammonium groups have been used as recyclable catalysts for cross-aldol reactions. acs.org

Phase-transfer catalysis is a valuable method for conducting oxidation reactions, often allowing the use of greener oxidants like hydrogen peroxide or bleach. acs.orgbenthamdirect.comresearchgate.netacs.org In these systems, the oxidizing anion (e.g., permanganate (B83412) or hypochlorite) is transferred from the aqueous phase to the organic phase by the catalyst to react with the organic substrate. researchgate.net Quaternary phosphonium salts are among the onium salts used for this purpose. benthamdirect.comresearchgate.net For example, the oxidation of benzyl alcohol to benzaldehyde (B42025) can be achieved using potassium permanganate in a biphasic system with a phosphonium salt catalyst.

The application of this compound in phase-transfer-mediated reduction reactions is less documented.

Table 2: Example of a Phase-Transfer Catalyzed Oxidation (Data based on analogous phosphonium salt catalysis)

| Substrate | Oxidant | Catalyst | Solvent System | Product | Yield |

| Cyclohexene | KMnO₄ | Tetrabutylphosphonium Chloride | Benzene (B151609)/Water | cis-1,2-Cyclohexanediol | 70% |

This table provides a representative example of a phase-transfer catalyzed oxidation using a phosphonium salt. The performance of this compound in similar reactions would require specific investigation.

This compound as an Organocatalyst: Scope and Synthetic Efficacy

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. In some instances, phosphonium salts or their precursor phosphines can act as organocatalysts.

Phosphines, which are related to phosphonium salts, are known to act as nucleophilic catalysts that can activate electrophilic species. nih.gov For example, in the context of a Michael reaction, a phosphine (B1218219) can add to an α,β-unsaturated carbonyl compound, generating a zwitterionic phosphonium enolate intermediate. nih.govnih.gov This intermediate can then act as a base to deprotonate a pronucleophile, which then participates in the Michael addition. nih.govnih.gov

Triphenylphosphine (B44618), a structural precursor to the methyltriphenylphosphonium cation, has been shown to be an effective catalyst for the Knoevenagel condensation of aldehydes with active methylene compounds like ethyl cyanoacetate (B8463686) and malononitrile. organic-chemistry.org The reaction often proceeds under mild, solvent-free conditions with high yields. organic-chemistry.org

Table 3: Triphenylphosphine-Catalyzed Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Product | Yield |

| Benzaldehyde | Ethyl Cyanoacetate | Triphenylphosphine (10 mol%) | 80 °C, 1.5 h, solvent-free | Ethyl (E)-2-cyano-3-phenylacrylate | 92% organic-chemistry.org |

| 4-Chlorobenzaldehyde | Malononitrile | Triphenylphosphine (10 mol%) | 80 °C, 0.5 h, solvent-free | 2-(4-Chlorobenzylidene)malononitrile | 96% organic-chemistry.org |

| Furfural | Ethyl Cyanoacetate | Triphenylphosphine (10 mol%) | 80 °C, 2 h, solvent-free | Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate | 94% organic-chemistry.org |

This table shows the efficacy of triphenylphosphine as a catalyst. While this compound itself is a pre-formed salt, the catalytic activity of its related phosphine highlights the potential of phosphorus compounds in carbonyl activation.

There is limited direct evidence of this compound acting as an organocatalyst for carbonyl activation in the same manner as nucleophilic phosphines. Its primary reported role is as a halide-free source for the in-situ generation of the corresponding ylide for Wittig reactions. However, the potential for the methylcarbonate anion to act as a base in conjunction with the phosphonium cation in catalytic cycles remains an area for further exploration.

Enantioselective and Diastereoselective Transformations

Currently, there is a lack of specific reports in the scientific literature detailing the use of this compound as a catalyst in enantioselective or diastereoselective transformations. The development of chiral phosphine ligands has been a cornerstone in asymmetric catalysis; however, the triphenylphosphine moiety of this compound is achiral. For this compound to be employed in stereoselective catalysis, it would likely require modification to incorporate chiral elements, either on the phenyl groups or through the formation of a chiral complex. While the Wittig reaction itself can exhibit diastereoselectivity, this is typically substrate-controlled or influenced by reaction conditions rather than being catalyzed by the phosphonium salt in a stereodirecting manner.

Applications in Domino and Cascade Reactions

Domino and cascade reactions, which involve a series of consecutive intramolecular or intermolecular transformations in a single pot, represent a highly efficient strategy for the synthesis of complex molecules. nih.govnih.gov These reactions are often initiated by a catalytic event. While phosphine-triggered multicomponent reactions are known, there are no specific examples in the available literature where this compound serves as the catalyst to initiate such a cascade. rsc.org Its primary role as a stoichiometric Wittig reagent for olefination would need to be adapted for it to function catalytically in a domino sequence. Conceptually, the in situ generated ylide could participate in a subsequent reaction, but this would still represent a sequential one-pot reaction rather than a catalytic domino process driven by the phosphonium salt itself.

This compound as a Ligand or Precursor in Transition Metal Catalysis

The use of phosphines as ligands for transition metals is a fundamental concept in homogeneous catalysis, influencing the reactivity and selectivity of the metal center. nih.govnih.gov However, there is a notable absence of research demonstrating the use of this compound as a ligand or a precursor to a ligand in transition metal catalysis.

The coordination of phosphonium salts to transition metals is not a common strategy in catalyst design. Typically, neutral phosphines (PR₃) act as ligands. While there is extensive literature on the coordination chemistry of triphenylphosphine with metals like palladium, ruthenium, and nickel, there are no specific studies detailing the coordination behavior of the methyltriphenylphosphonium cation with these metals. nih.govnih.govnih.gov The positive charge on the phosphorus atom in this compound would significantly diminish its ability to act as an electron-donating ligand to a metal center.

Given the lack of evidence for its role as a ligand, it is unsurprising that there are no reports of this compound being used in homogeneous catalytic applications such as cross-coupling or hydrogenation reactions. These reactions are typically catalyzed by transition metal complexes bearing neutral phosphine ligands. For instance, palladium-phosphine complexes are workhorses in Suzuki-Miyaura cross-coupling reactions, and ruthenium-phosphine complexes are widely used in hydrogenation. nih.govnih.govcapes.gov.brresearchgate.net The established catalysts for these transformations rely on the specific electronic and steric properties of the phosphine ligand, a role that the methyltriphenylphosphonium cation is not suited to fill.

The immobilization of homogeneous catalysts onto solid supports is a significant area of research aimed at combining the advantages of both homogeneous and heterogeneous catalysis, such as ease of separation and catalyst recycling. ethz.chmdpi.com Strategies often involve anchoring a metal complex or a ligand to a support material like silica (B1680970) or a metal-organic framework (MOF). ethz.chmdpi.com While phosphine-functionalized supports are known, there is no literature available on the heterogenization of this compound or its derivatives for use in supported catalysis. The ionic nature of the compound could potentially lend itself to immobilization via ion-exchange mechanisms, but this application has not been explored.

This compound in Reactions Involving Carbon Dioxide Chemistry and Utilization

The catalytic conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of green chemistry research. rwth-aachen.demit.edu Various catalytic systems, including transition metal complexes and organocatalysts, have been developed for CO₂ fixation, such as its reaction with epoxides to form cyclic carbonates or its hydrogenation to methanol (B129727). nih.govresearchgate.netnih.govrsc.org However, a review of the current literature reveals no specific application or catalytic activity of this compound in reactions involving the chemical utilization of carbon dioxide. The methylcarbonate anion of the compound is derived from a CO₂ equivalent (dimethyl carbonate), but there is no indication that the compound itself catalyzes further reactions of CO₂. nih.gov

Applications of Methyltriphenylphosphonium Methylcarbonate As a Reagent in Directed Organic Synthesis

Methyltriphenylphosphonium (B96628) Methylcarbonate (B8334205) as a Precursor for Phosphonium (B103445) Ylides in Wittig-Type Olefinations

Methyltriphenylphosphonium methylcarbonate, also known as the Perosa-Selva-Noè vinylation reagent, serves as a convenient and environmentally benign precursor for the generation of methylenetriphenylphosphorane (B3051586), a key phosphonium ylide in Wittig reactions. acs.orgresearchgate.netnih.govsigmaaldrich.com Its "all-in-one" nature simplifies the olefination process by eliminating the need for strong bases and anhydrous conditions typically required for ylide formation. acs.orgresearchgate.netnih.govsigmaaldrich.com

Generation of Phosphonium Ylides from this compound

The generation of the active ylide from this compound is a straightforward process. The salt is obtained through the quaternization of triphenylphosphine (B44618) with dimethylcarbonate. acs.orgresearchgate.netnih.gov Upon heating in a suitable solvent, the methylcarbonate anion is sufficiently basic to deprotonate the methyl group of the phosphonium cation, forming the methylenetriphenylphosphorane ylide in situ. acs.orgresearchgate.netnih.gov This process is advantageous as it avoids the use of hazardous and moisture-sensitive bases like n-butyllithium or sodium hydride, which are traditionally used to deprotonate phosphonium salts. acs.orgresearchgate.netnih.gov The byproducts of this in situ generation are methanol (B129727) and carbon dioxide, which are relatively benign.

The reaction can be represented as follows:

[Ph₃PCH₃]⁺[CH₃OCO₂]⁻ → Ph₃P=CH₂ + CH₃OH + CO₂

This method offers a greener alternative to conventional Wittig reagent preparation, as it proceeds without the formation of inorganic salt byproducts. acs.orgnih.gov

Stereoselective Olefination Reactions: E/Z Selectivity Control

The stereochemical outcome of Wittig reactions, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide, the carbonyl compound, and the reaction conditions. While specific comprehensive studies on the E/Z selectivity using this compound are not extensively documented in dedicated reports, general principles of Wittig stereoselectivity apply. Unstabilized ylides, such as the methylenetriphenylphosphorane generated from this reagent, typically favor the formation of (Z)-alkenes with aldehydes, particularly under salt-free conditions. This preference is attributed to the kinetic control of the reaction, where the sterically less hindered approach of the ylide and aldehyde leads to a syn-oxaphosphetane intermediate, which then decomposes to the (Z)-alkene.

However, the reaction conditions, including the solvent and temperature, can influence the E/Z ratio. For instance, in some Wittig reactions, aprotic media tend to favor the Z-isomer, while protic media can promote the formation of the E-isomer. researchgate.net

Interactive Data Table: General E/Z Selectivity in Wittig-Type Reactions

| Ylide Type | Carbonyl Partner | Typical Major Isomer | Factors Influencing Selectivity |

| Unstabilized (e.g., from [Ph₃PCH₃]⁺) | Aldehyde | Z (cis) | Salt-free conditions, aprotic solvents, low temperature |

| Stabilized (e.g., with adjacent EWG) | Aldehyde | E (trans) | Thermodynamic control, reversibility of initial addition |

| Unstabilized | Ketone | Mixture, often less selective | Steric hindrance around carbonyl |

Synthetic Utility in Complex Molecule Synthesis

The practical application of this compound as a vinylation reagent has been demonstrated in the synthesis of various complex molecules, including bioactive natural products. Its mild and base-free nature makes it suitable for substrates that are sensitive to harsh reaction conditions.

While a detailed synthetic protocol for each is beyond the scope of this article, the reagent has been cited in methodologies applied to the synthesis of natural products such as Hydroxy-β-sanshool, ZP-amide I, Chondrillin, Plakorin, and (+)-cis-Solamin A. These examples underscore the reagent's utility in modern organic synthesis where efficiency and functional group tolerance are paramount.

This compound in Selective Methylation Reactions of Nucleophiles

A thorough review of the scientific literature indicates that the primary and well-documented application of this compound is as a precursor for phosphonium ylides in Wittig-type olefination reactions. There is no significant body of evidence to suggest its use as a selective methylating agent for O-methylation, N-methylation, or C-methylation processes.

O-Methylation, N-Methylation, and C-Methylation Processes

Searches for the application of this compound as a reagent for the methylation of nucleophiles such as phenols (O-methylation), amines or amides (N-methylation), or active methylene (B1212753) compounds (C-methylation) did not yield specific examples or dedicated studies. While phosphonium salts can be involved in alkylation reactions under certain conditions, this particular salt, with its methylcarbonate counter-ion, is specifically designed and utilized for its role in the Wittig reaction. The basicity of the methylcarbonate anion is harnessed for the in situ deprotonation of the phosphonium cation rather than for promoting methylation by the cation itself.

Chemoselectivity and Substrate Scope Analysis